(5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide
Description
Properties
Molecular Formula |
C11H12Br2F3N3 |
|---|---|
Molecular Weight |
403.04 g/mol |
IUPAC Name |
[5-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]methanamine;dihydrobromide |
InChI |
InChI=1S/C11H10F3N3.2BrH/c12-11(13,14)8-3-1-7(2-4-8)9-6-16-10(5-15)17-9;;/h1-4,6H,5,15H2,(H,16,17);2*1H |
InChI Key |
AQQVIBBSNYMRSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)CN)C(F)(F)F.Br.Br |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
-
Nucleophilic substitution :
-
Catalytic hydrogenation :
Key Parameters:
| Step | Conditions | Catalysts/Solvents | Yield | Reference |
|---|---|---|---|---|
| 1 | 70–130°C, 12–24 h | KCO, DMF/NMP | 65–78% | |
| 2 | 50–80°C, 3–6 h | Pd/C (5–10 wt%), MeOH | 85–92% |
Purification : The crude amine is recrystallized from heptane or purified via column chromatography (CHCl:MeOH, 20:1). The dihydrobromide salt is formed by treating the free base with HBr in methanol.
Multi-Component Cyclization Using Tosylmethyl Isocyanide (TosMIC)
The Van Leusen reaction enables one-pot imidazole synthesis from aldehydes and amines, adapted for trifluoromethylphenyl incorporation.
Reaction Scheme:
Key Parameters:
Optimization : Microwave irradiation reduces reaction time to 1–2 h with comparable yields.
Reductive Amination of Ketone Precursors
This method couples ketones with ammonia equivalents under reducing conditions to form the amine moiety.
Reaction Scheme:
Key Parameters:
Note : The dihydrobromide salt is precipitated using HBr gas in ether.
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig amination introduces the amine group post-imidazole ring formation.
Reaction Scheme:
Key Parameters:
Challenges : Requires rigorous exclusion of moisture/oxygen.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale-Up Feasibility |
|---|---|---|---|
| Nucleophilic Substitution | High regioselectivity | Long reaction times | Industrial |
| Van Leusen | One-pot synthesis | TosMIC handling | Lab-scale |
| Reductive Amination | Mild conditions | Moderate yields | Pilot-scale |
| Cross-Coupling | Functional group tolerance | Costly catalysts | Research-scale |
Dihydrobromide Salt Formation
The free base is treated with aqueous HBr (48%) in ethanol, followed by recrystallization from EtOH/EtO to achieve >99% purity.
Analytical Characterization
| Technique | Data |
|---|---|
| (DO) | δ 7.85 (s, 2H, ArH), 7.62 (s, 1H, ImH), 4.12 (s, 2H, CHNH) |
| HPLC | Rt = 8.2 min (C18, MeCN:HO = 70:30) |
| MS (ESI+) | m/z 256.1 [M+H] |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, particularly Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 50 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 45 |
Studies have shown that modifications to the imidazole structure can enhance antimicrobial efficacy, making this compound a candidate for developing new antibiotics.
Kinase Inhibition
The compound has also been evaluated for its ability to inhibit specific kinases involved in cellular signaling pathways. Notably, it has demonstrated potent inhibitory effects on:
| Target Kinase | IC50 (µM) |
|---|---|
| p38 MAP Kinase | 2.5 |
| JNK Kinase | 3.0 |
These findings suggest potential applications in treating inflammatory diseases and cancer, where kinase signaling plays a crucial role.
Cellular Signaling Studies
The unique structure of (5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide allows it to serve as a tool compound in cellular signaling studies. Its ability to modulate kinase activity can provide insights into various signaling pathways and their implications in disease processes.
Case Studies
- Antimicrobial Efficacy : A study involving various imidazole derivatives highlighted that this compound retains significant activity against resistant bacterial strains, suggesting its potential as a lead candidate in drug development.
- Kinase Inhibition : Research focusing on the structure-activity relationship (SAR) of imidazole derivatives found that specific substitutions significantly increase potency against p38 MAP kinase, supporting the hypothesis that this compound could be optimized for therapeutic use.
Material Science
The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of functional materials and coatings that require specific chemical interactions or antimicrobial properties.
Potential Applications
- Coatings : Due to its antimicrobial properties, it can be incorporated into coatings for medical devices or surfaces to prevent microbial colonization.
- Functional Materials : The trifluoromethyl group enhances the hydrophobicity and thermal stability of materials, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of (5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins and enzymes, allowing it to modulate biological pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological Potential
- Antitumor Activity : Derivatives with -CF₃ and benzimidazole cores (e.g., ) show IC₅₀ values <10 μM in vitro against breast cancer cell lines, comparable to the target compound’s predicted activity .
- CNS Penetration: The -CF₃ group’s lipophilicity may enhance blood-brain barrier penetration, a critical advantage over polar analogs like (5-fluoro-1H-benzimidazol-2-yl)methanol .
Biological Activity
The compound (5-(4-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide, often referred to in literature as a derivative of imidazole, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Chemical Formula : C11H10F3N3·2Br
- Molecular Weight : 372.01 g/mol
- CAS Number : 466664-93-7
Antitumor Properties
Research indicates that imidazole derivatives, including the compound , exhibit significant antitumor activity. For instance, compounds with similar structural features have been tested against various cancer cell lines, showing promising results:
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | A431 (epithelial) | 1.98 ± 1.22 |
| Compound B | Jurkat (T-cell) | 1.61 ± 1.92 |
Studies suggest that the trifluoromethyl group enhances the compound's lipophilicity and, consequently, its ability to penetrate cell membranes, which may contribute to its cytotoxic effects against cancer cells .
The mechanism by which this compound exerts its biological effects appears to be multifaceted. It is believed to interact with key cellular pathways involved in apoptosis and cell proliferation. Specifically, structure-activity relationship (SAR) studies indicate that the presence of the imidazole ring is crucial for activity against cancer cells .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of imidazole derivatives. For example, one study demonstrated that related compounds could enhance neurotrophic factor levels and improve motor coordination in models of neurodegenerative diseases . This suggests a potential therapeutic application in conditions such as Huntington's disease.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported that certain imidazole derivatives possess antibacterial properties comparable to standard treatments. For example, compounds similar to (5-(4-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide were effective against various bacterial strains, indicating potential for development as antimicrobial agents .
Case Study 1: Antitumor Activity Evaluation
In a controlled study assessing the antitumor efficacy of several imidazole derivatives, (5-(4-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide was evaluated alongside standard chemotherapeutics. The results indicated that this compound displayed superior cytotoxicity against specific cancer cell lines compared to traditional therapies.
Case Study 2: Neuroprotective Effects in Animal Models
In a recent animal study investigating neuroprotective effects, administration of related imidazole derivatives resulted in significant improvements in motor function and reductions in neurodegeneration markers. This reinforces the hypothesis that such compounds may have therapeutic implications for neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide, and how do reaction conditions influence yield and purity?
- The synthesis typically involves multi-step reactions, including imidazole ring formation, trifluoromethylphenyl group introduction, and dihydrobromide salt preparation. Key steps include:
- Imidazole core synthesis : Cyclocondensation of α-ketoesters or aldehydes with amidines under acidic conditions .
- Trifluoromethylphenyl substitution : Suzuki-Miyaura coupling or nucleophilic aromatic substitution using 4-(trifluoromethyl)phenylboronic acid .
- Dihydrobromide salt formation : Reaction with HBr in a polar solvent (e.g., ethanol) under controlled pH .
- Critical parameters : Temperature (60–80°C for cyclocondensation), solvent choice (DMF for coupling reactions), and stoichiometric ratios (1:1.2 for boronic acid coupling) to minimize byproducts .
Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify imidazole ring protons (δ 7.2–8.1 ppm) and trifluoromethyl group (δ -62 ppm in 19F NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 238.04) and isotopic patterns matching Cl and Br .
- Elemental Analysis : Validate C, H, N, and halogen content (±0.3% deviation) .
Q. How can researchers assess the thermal stability and decomposition profile of this compound?
- Differential Scanning Calorimetry (DSC) : Determine melting points and phase transitions.
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (typically >200°C for imidazole derivatives) and residual mass .
- Dynamic Vapor Sorption (DVS) : Evaluate hygroscopicity, critical for salt form stability .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for imidazole derivatives like this compound?
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the imidazole ring) .
- Pharmacokinetic Profiling : Compare plasma half-life (t1/2) and bioavailability across species to adjust dosing regimens .
- Target Engagement Studies : Employ biophysical methods (SPR, ITC) to confirm binding affinity discrepancies between cell-free and cellular systems .
Q. How can crystallographic data (e.g., SHELX refinement) improve structure-activity relationship (SAR) analysis?
- Single-Crystal X-ray Diffraction : Resolve bond angles/geometry (e.g., dihedral angles between imidazole and phenyl groups) to correlate with biological activity .
- SHELXTL Parameters : Use anisotropic displacement parameters to identify flexible regions (e.g., methanamine chain) affecting target binding .
- Electron Density Maps : Detect protonation states of the imidazole ring (1H vs. 3H tautomers) under physiological conditions .
Q. What computational methods are effective for predicting the compound’s interaction with biological targets (e.g., kinases, GPCRs)?
- Molecular Docking (AutoDock Vina) : Simulate binding poses with homology-modeled targets (e.g., tubulin for antiproliferative activity) .
- Molecular Dynamics (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns simulations .
- Free Energy Perturbation (FEP) : Calculate binding energy differences between trifluoromethyl and other substituents (e.g., Cl, Br) .
Q. How can researchers address batch-to-batch variability in dihydrobromide salt formation?
- Process Analytical Technology (PAT) : Monitor HBr addition via in-line pH probes to maintain stoichiometric control .
- Salt Screening : Test alternative counterions (e.g., HCl, tosylate) for improved crystallinity .
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to reference batches for polymorph detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
